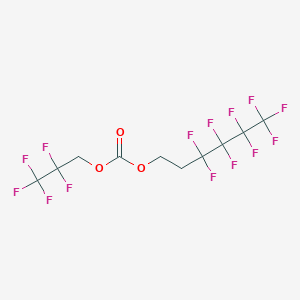
1H,1H,2H,2H-Perfluorohexyl 2,2,3,3,3-pentafluoropropyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H,1H,2H,2H-Perfluorohexyl 2,2,3,3,3-pentafluoropropyl carbonate is a fluorinated organic compound known for its unique chemical properties, including high thermal stability, low surface energy, and resistance to solvents and chemicals. These characteristics make it valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H,1H,2H,2H-Perfluorohexyl 2,2,3,3,3-pentafluoropropyl carbonate typically involves the reaction of 1H,1H,2H,2H-Perfluorohexanol with 2,2,3,3,3-pentafluoropropyl chloroformate. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Reaction Time: 12-24 hours
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities.
Chemical Reactions Analysis
Types of Reactions
1H,1H,2H,2H-Perfluorohexyl 2,2,3,3,3-pentafluoropropyl carbonate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water or aqueous solutions, it can hydrolyze to form 1H,1H,2H,2H-Perfluorohexanol and 2,2,3,3,3-pentafluoropropanol.
Substitution Reactions: It can participate in nucleophilic substitution reactions where the carbonate group is replaced by other nucleophiles.
Reduction: Under specific conditions, it can be reduced to form corresponding alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions
Substitution: Nucleophiles such as amines or thiols
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4)
Major Products
Hydrolysis: 1H,1H,2H,2H-Perfluorohexanol and 2,2,3,3,3-pentafluoropropanol
Substitution: Various substituted carbonates depending on the nucleophile used
Reduction: Corresponding alcohols
Scientific Research Applications
1H,1H,2H,2H-Perfluorohexyl 2,2,3,3,3-pentafluoropropyl carbonate has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of fluorinated compounds and as a protective group for alcohols.
Biology: Employed in the development of fluorinated surfactants and emulsifiers for biological assays.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and stability.
Industry: Utilized in the production of coatings, lubricants, and sealants due to its resistance to chemicals and thermal stability.
Mechanism of Action
The compound exerts its effects primarily through its fluorinated carbonate group, which imparts unique properties such as low surface energy and high thermal stability. The molecular targets and pathways involved depend on the specific application. For instance, in drug delivery, it interacts with biological membranes to enhance the delivery of therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
- 1H,1H,2H,2H-Perfluorooctyl iodide
- 1H,1H,2H,2H-Perfluorodecyl acrylate
- 1H,1H,2H,2H-Perfluorooctanol
Uniqueness
Compared to similar compounds, 1H,1H,2H,2H-Perfluorohexyl 2,2,3,3,3-pentafluoropropyl carbonate offers a unique combination of properties, including a balance of hydrophobicity and reactivity, making it suitable for a broader range of applications. Its specific structure allows for more controlled reactivity and better performance in specialized applications such as advanced coatings and drug delivery systems.
Properties
Molecular Formula |
C10H6F14O3 |
|---|---|
Molecular Weight |
440.13 g/mol |
IUPAC Name |
3,3,4,4,5,5,6,6,6-nonafluorohexyl 2,2,3,3,3-pentafluoropropyl carbonate |
InChI |
InChI=1S/C10H6F14O3/c11-5(12,7(15,16)8(17,18)10(22,23)24)1-2-26-4(25)27-3-6(13,14)9(19,20)21/h1-3H2 |
InChI Key |
GQEHFXLWAOCOCA-UHFFFAOYSA-N |
Canonical SMILES |
C(COC(=O)OCC(C(F)(F)F)(F)F)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


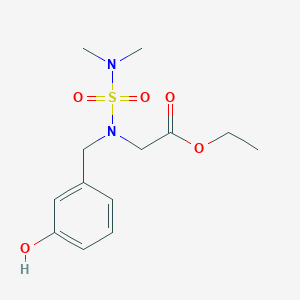
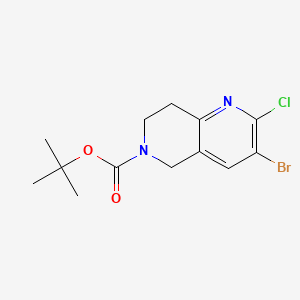
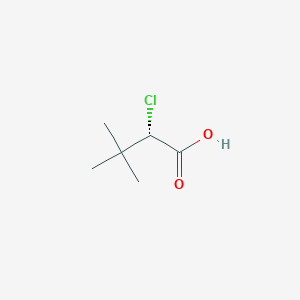

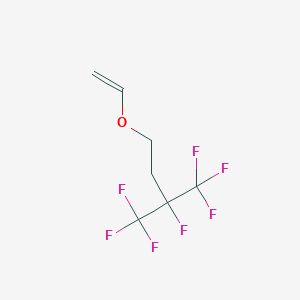



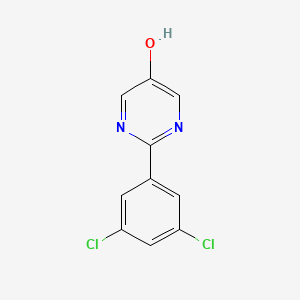
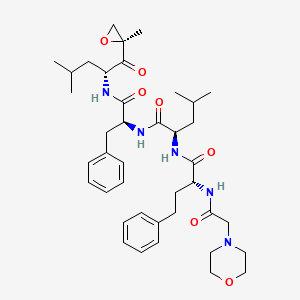
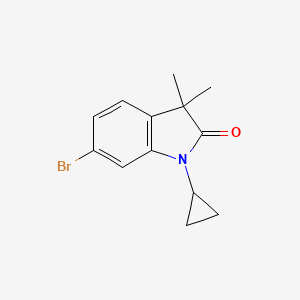
![2-[(2,2,3,3,4,4,4-Heptafluorobutoxy)methyl]oxirane](/img/structure/B12082873.png)


